![molecular formula C15H16ClNO3S2 B2573973 2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide CAS No. 1448076-63-8](/img/structure/B2573973.png)
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide, also known as CGP-12177, is a beta-adrenergic receptor antagonist that has been widely used in scientific research. It was first synthesized in 1978 by the Swiss pharmaceutical company Ciba-Geigy.
Scientific Research Applications
- Application : Researchers have synthesized aryl thiazolone–benzenesulfonamides, including this compound, and evaluated their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, some derivatives showed significant inhibitory effects against both cancer cell lines, with high selectivity. Additionally, certain sulfonamide derivatives demonstrated excellent enzyme inhibition against CA IX, making them potential antiproliferative agents .
- Observation : Among the synthesized compounds, 2-amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (a related compound) exhibited maximum cytotoxicity against six different cancer cell lines .
Anticancer Activity via Carbonic Anhydrase IX Inhibition
Cytotoxicity in Cancer Cells
UV-Curable Resins for Exterior Coatings
Mechanism of Action
Target of Action
Benzenesulfonamides are known to inhibit carbonic anhydrases, enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .
Mode of Action
Benzenesulfonamides, like “2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide”, typically work by binding to the active site of carbonic anhydrases, inhibiting the enzyme’s function .
Biochemical Pathways
By inhibiting carbonic anhydrases, benzenesulfonamides can disrupt numerous physiological processes that rely on rapid pH regulation, such as respiration and the transport of carbon dioxide/bicarbonate in the blood .
Pharmacokinetics
The ADME properties of benzenesulfonamides can vary greatly depending on their specific structures. Generally, they are well absorbed and can cross cell membranes. They are metabolized in the liver and excreted in the urine .
Action Environment
The action, efficacy, and stability of benzenesulfonamides can be influenced by various environmental factors, including pH and the presence of other substances that can interact with the compound .
properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGWZSHJLCGJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide |
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